2-Thienylethyl acetate 2-Thienylethyl acetate
Brand Name: Vulcanchem
CAS No.: 94135-73-6
VCID: VC16992161
InChI: InChI=1S/C8H10O2S/c1-7(9)10-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

2-Thienylethyl acetate

CAS No.: 94135-73-6

Cat. No.: VC16992161

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

2-Thienylethyl acetate - 94135-73-6

Specification

CAS No. 94135-73-6
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name 2-thiophen-2-ylethyl acetate
Standard InChI InChI=1S/C8H10O2S/c1-7(9)10-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3
Standard InChI Key DNAUTCUGZWKQBZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCC1=CC=CS1

Introduction

Chemical Structure and Nomenclature

2-Thienylethyl acetate belongs to the class of thiophene derivatives, where the thiophene ring—a five-membered heterocycle containing sulfur—is functionalized at the 2-position with an ethyl acetate group. The compound exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the ethyl carbon . Its IUPAC name, 1-(thiophen-2-yl)ethyl acetate, reflects this substitution pattern. Key synonyms include acetic acid 1-thiophen-2-yl-ethyl ester and α-methyl-2-thiophenemethanol acetate .

The thiophene ring contributes to the compound’s aromaticity, enabling π-π interactions in polymeric forms, while the acetate group enhances solubility in organic solvents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the thiophene ring and the ester group’s orientation relative to the chiral center .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A primary synthesis route involves Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3\text{AlCl}_3). This method yields 2-acetylthiophene, which is subsequently reduced to 2-(thiophen-2-yl)ethanol and acetylated to form the final product . A patented approach details the acylation of thiophene with hippuryl chloride (C9H8ClNO2\text{C}_9\text{H}_8\text{ClNO}_2) followed by hydrolysis and reduction steps, achieving a 43.8% yield of the intermediate α-N-benzoylamino-2-acetylthiophene .

StepReagents/ConditionsYield
Thiophene acylationAlCl3\text{AlCl}_3, CH₂Cl₂, 0°C43.8%
ReductionZn/HCl, diethyl etherN/A
AcetylationAcetic anhydride, pyridineN/A

Alternative Pathways

Physicochemical Properties

2-Thienylethyl acetate exhibits moderate polarity, with a calculated logP (octanol-water partition coefficient) of 2.37, indicating higher solubility in organic solvents than in water . Key physicochemical parameters are summarized below:

PropertyValueMethod
Molecular weight170.229 g/molCalculated
Exact mass170.040 DaMass spectrometry
Polar surface area54.54 ŲComputational
Boiling pointNot reportedN/A
Vaporization enthalpy61.8 ± 1.3 kJ/mol (analog) Calorimetry

The compound’s stability under ambient conditions is attributed to the electron-withdrawing acetate group, which mitigates oxidative degradation of the thiophene ring .

Electrochemical and Spectroscopic Behavior

Polymerization and Doping

Poly[2-(3-thienyl)ethyl acetate] (PTEtAc), a polymer derived from 2-thienylethyl acetate, demonstrates unique electrochemical properties. In situ electron spin resonance (ESR) and UV-Vis-NIR spectroscopy reveal that PTEtAc undergoes p-doping, forming polaronic and bipolaronic charge carriers . At low doping levels (<20%), polarons dominate, while high doping levels (>50%) favor bipolarons and diamagnetic polaron pairs . The flexibility of the ethyl acetate side chain enhances redox stability by facilitating ion transport during charge-discharge cycles .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester stretch) confirm the acetate group .

  • NMR: 1H^1\text{H} NMR signals at δ 2.05 (s, 3H, CH₃COO), 4.20 (q, 2H, OCH₂), and 6.90–7.30 (m, 3H, thiophene) .

  • Mass Spectrometry: A base peak at m/z 170 corresponds to the molecular ion (C8H10O2S+\text{C}_8\text{H}_{10}\text{O}_2\text{S}^+) .

Applications in Materials Science and Pharmaceuticals

Conductive Polymers

PTEtAc’s high charge capacity (up to 120 mAh/g) makes it suitable for organic batteries and electrochromic devices . Its hydrolyzed derivative, poly[2-(3-thienyl)ethanol] (PTEtOH), exhibits reduced conductivity due to hydrogen bonding between hydroxyl groups, which restricts chain mobility .

Pharmaceutical Intermediates

2-Thienylethyl acetate serves as a precursor to 2-(2-thienyl)ethylamine, a key intermediate in synthesizing ticlopidine—an antiplatelet drug . The acetate group’s hydrolytic lability allows controlled release of the amine under acidic conditions .

Recent Advances and Future Directions

Recent studies focus on optimizing PTEtAc’s doping efficiency via side-chain engineering. Incorporating bulky substituents could reduce crystallinity and enhance ionic conductivity . Additionally, green synthesis methods using biocatalysts (e.g., lipases) are being explored to improve reaction sustainability .

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